Einecs 255-965-2

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

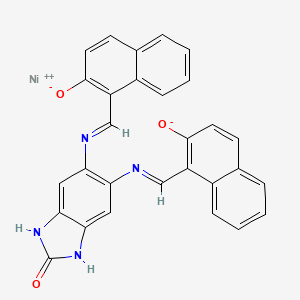

nickel(2+);1-[[6-[(2-oxidonaphthalen-1-yl)methylideneamino]-2-oxo-1,3-dihydrobenzimidazol-5-yl]iminomethyl]naphthalen-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20N4O3.Ni/c34-27-11-9-17-5-1-3-7-19(17)21(27)15-30-23-13-25-26(33-29(36)32-25)14-24(23)31-16-22-20-8-4-2-6-18(20)10-12-28(22)35;/h1-16,34-35H,(H2,32,33,36);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJCUHZTPCIQQT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NC3=C(C=C4C(=C3)NC(=O)N4)N=CC5=C(C=CC6=CC=CC=C65)[O-])[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H18N4NiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301014928 | |

| Record name | (1,3-Dihydro-5,6-bis(((2-hydroxy-1-naphthyl)methylene)amino)-2H-benzimidazol-2-onato(2-)-N5,N6,O5,O6)nickel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42844-93-9 | |

| Record name | Nickel, (1,3-dihydro-5,6-bis(((2-(hydroxy-kappaO)-1-naphthalenyl)methylene)amino-kappaN)-2H-benzimidazol-2-onato(2-))-, (SP-4-2)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042844939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel, [1,3-dihydro-5,6-bis[[[2-(hydroxy-.kappa.O)-1-naphthalenyl]methylene]amino-.kappa.N]-2H-benzimidazol-2-onato(2-)]-, (SP-4-2)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1,3-Dihydro-5,6-bis(((2-hydroxy-1-naphthyl)methylene)amino)-2H-benzimidazol-2-onato(2-)-N5,N6,O5,O6)nickel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,3-dihydro-5,6-bis[[(2-hydroxy-1-naphthyl)methylene]amino]-2H-benzimidazol-2-onato(2-)-N5,N6,O5,O6]nickel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis and Process Engineering of C.i. Pigment Blue 29

Mechanistic Studies of Sodalite Framework Formation

The vibrant color and stability of C.I. Pigment Blue 29 are intrinsically linked to its unique crystal structure. The pigment is an aluminosilicate (B74896) zeolite with a sodalite framework, where interconnected aluminosilicate cages (β-cages) trap polysulfide radical anions (S₃⁻ and S₂⁻) that act as the chromophores. researchgate.netchembk.com The blue color is primarily attributed to the trisulfur (B1217805) radical anion (S₃⁻), which absorbs light in the yellow-orange region of the spectrum (around 600 nm), while the disulfur (B1233692) radical anion (S₂⁻) imparts a yellow tone. nih.govresearchgate.net The final hue of the pigment is determined by the relative ratio of these two chromophores within the sodalite cages. nih.govmdpi.com

High-Temperature Solid-State Reaction Pathways

The industrial synthesis of C.I. Pigment Blue 29 is predominantly achieved through high-temperature solid-state reactions, a method first invented in the 1820s. mdpi.com The process typically involves heating a mixture of a kaolin-type clay (an aluminum silicate (B1173343) source), sodium carbonate (or sodium sulfate), sulfur, and a reducing agent like charcoal or rosin (B192284) in a furnace. chembk.comresearchgate.net

The reaction proceeds in several stages. Initially, the raw materials are heated in a reducing atmosphere at temperatures ranging from 700 to 800°C. researchgate.netmdpi.com In this first step, the kaolin (B608303) is dehydrated to form metakaolin, and a complex series of reactions between sulfur, sodium carbonate, and the reducing agent leads to the formation of sodium polysulfides. These reactive species then interact with the metakaolin to form a yellow-green intermediate product, sometimes used as a pigment itself. researchgate.net This intermediate contains the yellow S₂⁻ chromophore. researchgate.net

In the second stage, the intermediate is subjected to a controlled oxidation process. This is achieved by allowing air or sulfur dioxide to enter the furnace at a lower temperature, typically between 350°C and 500°C. nih.govresearchgate.net During this phase, the sulfide (B99878) sulfur in the intermediate product is oxidized to form the blue S₃⁻ chromophore, resulting in the final C.I. Pigment Blue 29. researchgate.net The entire process requires careful control of temperature cycles and atmospheric conditions to ensure the formation of the desired pigment quality. mdpi.com

Influence of Precursor Stoichiometry and Impurities on Product Morphology

The stoichiometry of the precursor materials critically influences the final properties of the pigment, including its color, purity, and particle morphology. The ratio of the aluminosilicate source, alkali (sodium carbonate), and sulfur must be precisely controlled to achieve the desired sodalite structure and chromophore concentration.

Research has shown that the quantities of sodium carbonate and sulfur are key factors affecting the saturation and structural integrity of the ultramarine pigment. mdpi.com For instance, in a study using palygorskite as the aluminosilicate source, an optimal mass ratio of palygorskite to anhydrous sodium carbonate to sulfur was found to be 2:6:3. mdpi.comresearchgate.net Deviations from the optimal ratios can lead to the formation of impurity phases, such as nepheline or residual quartz, which negatively impact the color and brightness of the pigment. mdpi.comresearchgate.net An insufficient amount of sulfur, for example, can lead to the predominant formation of the yellow S₂⁻ chromophore, resulting in a brown or green-toned product instead of the desired blue. mdpi.com

The presence of impurities in the raw materials can also significantly affect the product morphology and color. While high-purity precursors are generally preferred, certain impurities can act as fluxes or modify the crystal growth. For example, the presence of calcium-containing compounds in natural ultramarine (from lapis lazuli) distinguishes it from its synthetic counterpart. soton.ac.uk In synthetic processes, even minor impurities in the kaolin or other precursors can alter the particle size distribution and the final hue. soton.ac.uk The use of different sulfur sources, such as sodium sulfide instead of elemental sulfur, has also been shown to affect the color properties of the final pigment. researchgate.netsoton.ac.uk

| Sample No. | Palygorskite (g) | Anhydrous Na₂CO₃ (g) | Sulfur (g) | CIELAB Color Values (L, a, b*) | Observed Color | Key Findings |

|---|---|---|---|---|---|---|

| 5 | 0.5 | 1.4 | 0.75 | 36.4, 2.5, -34.2 | Light Blue | Sub-optimal Na₂CO₃ leads to lower brightness. |

| 6 | 0.5 | 1.5 | 0.75 | 37.5, 3.8, -37.8 | Deep Blue | Optimal Na₂CO₃ content (mass ratio 1:3) results in the best color. |

| 7 | 0.5 | 1.6 | 0.75 | 38.9, 2.1, -35.1 | Blue | Excess Na₂CO₃ starts to decrease color saturation. |

| 11 | 0.5 | 1.5 | 0.65 | - | Light Blue | Insufficient sulfur leads to poor formation of the blue S₃⁻ chromophore. |

| 12 | 0.5 | 1.5 | 0.75 | 37.5, 3.8, -37.8 | Deep Blue | Optimal sulfur content for deep blue color. |

| 13 | 0.5 | 1.5 | 0.85 | - | Blue with impurities | Excess sulfur can lead to the presence of impurity phases. |

Role of Reducing Agents and Sulfur Chemistry in Chromophore Generation

Reducing agents, such as activated carbon, charcoal, or rosin, play a crucial role in the synthesis of C.I. Pigment Blue 29. chembk.comresearchgate.net Their primary function is to create a reducing environment during the initial high-temperature calcination stage. This environment is essential for the formation of sodium polysulfides (Na₂Sₓ) from the reaction of sulfur and sodium carbonate. These polysulfides are the precursors to the chromophore radicals.

The carbon in the reducing agent reacts with oxygen present in the kiln to produce carbon monoxide, further ensuring reducing conditions. researchgate.net The amount of reducing agent must be carefully controlled. An insufficient amount can lead to incomplete formation of the polysulfide precursors, while an excess can result in an overly reducing atmosphere that hinders the subsequent oxidation step required to form the blue S₃⁻ chromophore, potentially leading to a greener-hued product. researchgate.net Studies using reservoir silts as a precursor found that an activated carbon/silts mass ratio of 0.2 was optimal. researchgate.net

The sulfur chemistry involved is complex. In the reducing stage, various polysulfide anions are formed. The subsequent controlled oxidation at a lower temperature is critical for converting these polysulfides, particularly the S₂⁻ radical, into the desired S₃⁻ radical, which is responsible for the intense blue color. nih.govresearchgate.net The stability of these radical anions is dependent on their encapsulation within the protective sodalite framework, which shields them from further reaction. nih.gov

Engineering Principles for Scalable and Controlled Pigment Synthesis

Moving from laboratory-scale synthesis to industrial production requires robust engineering principles to ensure consistent quality, scalability, and cost-effectiveness. Key areas of focus include the optimization of calcination parameters and the development of more sustainable manufacturing processes.

Optimization of Calcination Parameters for Particle Size and Distribution

Calcination is the most critical step in determining the final properties of the pigment. The temperature, duration, and atmospheric conditions of both the reduction and oxidation stages must be precisely engineered. The calcination temperature directly affects the formation of the sodalite crystal phase and the generation of the chromophores. Temperatures that are too low may result in incomplete reaction and the presence of unreacted precursors, while temperatures that are too high can lead to the decomposition of the sodalite structure or the chromophores. researchgate.net

For example, when synthesizing ultramarine from reservoir silts, calcination at 800°C for 8 hours was found to be optimal. researchgate.net At 700°C, the formation of the desired lazurite (B1171647) phase was incomplete, while at 900°C, although the lazurite phase was pure, the color quality began to degrade, likely due to the vaporization of the S₃⁻ chromophores. researchgate.net

The calcination process also heavily influences the pigment's particle size and distribution, which in turn affects its optical properties like hiding power and tinting strength. mdpi.comresearchgate.net Grinding the raw pigment after calcination is a common step to achieve the desired particle size, typically in the range of 0.7 to 5.0 micrometers for commercial grades. researchgate.netresearchgate.net Finer grinding can sometimes shift the hue of the pigment. nih.govresearchgate.net

| Calcination Temperature (°C) | Calcination Time (h) | CIELAB Color Values (Chroma, Lightness, Hue) | Resulting Crystalline Phases | Key Findings |

|---|---|---|---|---|

| 700 | 8 | 40.3, 46.1, 269.0° | Lazurite, Nepheline | Incomplete conversion to the desired lazurite phase. |

| 800 | 2 | 40.6, 46.9, 270.8° | Lazurite, Nepheline | Short calcination time is insufficient for optimal color. |

| 800 | 8 | 52.1, 38.6, 271.0° | Lazurite, Nepheline | Optimal conditions for achieving the best chroma (color intensity). |

| 800 | 12 | 48.9, 40.2, 270.5° | Lazurite, Nepheline | Longer calcination leads to a decrease in color quality. |

| 900 | 8 | 49.9, 39.5, 271.8° | Lazurite | Nepheline phase disappears, but color quality is lower than at 800°C. |

Investigations into Green Synthesis Methodologies for Reduced Environmental Impact

Traditional synthesis methods for C.I. Pigment Blue 29 have environmental drawbacks, including high energy consumption and the emission of sulfur dioxide (SO₂), a significant air pollutant. researchgate.net Consequently, there is growing research interest in developing "green" synthesis methodologies.

One promising approach is the use of industrial or agricultural waste materials as precursors. Studies have successfully synthesized ultramarine pigments using reservoir silts, industrial zeolite waste, and agricultural rice husks as the aluminosilicate source. researchgate.net This not only provides a value-added application for waste materials but can also reduce the reliance on mined kaolin. For instance, a method using discarded industrial zeolite waste and rice husks as raw materials was developed, demonstrating an economical and resourceful pathway to blue and green ultramarine pigments.

Another green chemistry approach involves using alternative raw materials and production methods that minimize energy use and emissions. researchgate.net Research into using zeolites as a starting material instead of kaolin has shown that the catalytic sites within the zeolite cavities can lead to a reduction in SO₂ emissions. mdpi.com Furthermore, optimizing reaction stoichiometry to use less sulfur, as demonstrated in the synthesis from palygorskite, offers a more economical and eco-friendly process. mdpi.comresearchgate.net These advancements aim to align the production of this ancient pigment with modern principles of sustainability and environmental stewardship. researchgate.net

Development of Novel Synthetic Analogues and Derivatives with Modified Chromophores

The classic blue hue of C.I. Pigment Blue 29, also known as ultramarine blue, originates from the trisulfur radical anion (S₃⁻) chromophore encapsulated within the β-cages of a sodalite-type aluminosilicate framework. mdpi.comresearchgate.net The development of novel synthetic analogues and derivatives has predominantly focused on the strategic modification of this chromophore system and the surrounding zeolite-like structure to produce a wider palette of colors and enhance pigment properties.

Research into these novel analogues has explored three primary avenues: the manipulation of the sulfur radical equilibrium, the substitution of the sulfur chromophore with other chalcogens, and the alteration of the cationic composition of the sodalite framework through ion exchange.

Manipulation of Polysulfide Radical Ratios

The color of ultramarine pigments is not solely dependent on the blue S₃⁻ radical. A second chromophore, the disulfur radical anion (S₂⁻), imparts a yellow color. researchgate.netresearchgate.net The final hue of the pigment is a direct consequence of the relative ratio of these two radical species within the sodalite cages. nih.gov Standard synthesis of C.I. Pigment Blue 29 is optimized to maximize the formation of the S₃⁻ chromophore. However, by carefully controlling synthesis parameters such as temperature, alkalinity, and the ratio of reactants, it is possible to favor the formation of the S₂⁻ radical, leading to the production of green ultramarine. researchgate.netgoogle.com

The synthesis process typically involves the high-temperature calcination of a mixture of a silica-alumina source (like kaolin or zeolites), an alkali source (such as sodium carbonate), and sulfur. geoscienceworld.orgscielo.br By adjusting the mass ratio of sodium carbonate to sulfur, the visible reflectance spectrum of the resulting ultramarine pigments can be modified, thereby controlling the final color. researchgate.net This principle allows for the targeted synthesis of a spectrum of blue-green to green pigments.

Chalcogen Substitution Analogues

A significant area of development involves the substitution of the sulfur chromophore with its heavier chalcogen homologues, namely selenium (Se) and tellurium (Te). This approach leads to the creation of ultramarine analogues with distinct and novel colors. geoscienceworld.orggeoscienceworld.org

The replacement of sulfur with selenium results in the formation of selenium-based radical anions (e.g., Se₃⁻, Se₂⁻) within the sodalite cage, yielding a red-hued ultramarine analogue. geoscienceworld.org Similarly, the introduction of tellurium in place of sulfur gives rise to a greenish-colored pigment. geoscienceworld.orggeoscienceworld.org These substitutions demonstrate that the fundamental sodalite structure can host a variety of chromophores, opening pathways to a broader palette of inorganic pigments based on the ultramarine framework.

The synthesis of these analogues follows a similar high-temperature solid-state reaction to that of traditional ultramarine, with the respective chalcogen element replacing sulfur in the initial mixture. geoscienceworld.org

Derivatives via Ion Exchange

The sodalite structure of C.I. Pigment Blue 29 contains sodium cations to balance the charge of the aluminosilicate framework. These cations are not rigidly fixed and can be replaced through ion-exchange processes, leading to the formation of pigment derivatives with modified properties. up.ac.za

Research has shown that exchanging the sodium ions with other alkali metal cations, such as potassium, can influence the final shade of the pigment. researchgate.netsoton.ac.uk The incorporation of potassium cations can result in a redder shade of blue. researchgate.net This effect may be due to the potassium ion's influence on the electronic structure of the S₃⁻ chromophore or its role in stabilizing the radical within the sodalite cage during the formation process. researchgate.net This ion-exchange capability also allows for the potential introduction of other cations to fine-tune the pigment's physical and chemical properties, such as its stability and dispersibility. The degradation of ultramarine pigments in certain environments, like cementitious materials, has been linked to ion exchange with calcium and potassium ions from the medium, which disrupts the structure and causes color loss. Understanding these mechanisms is crucial for developing more durable derivatives.

The development of these analogues and derivatives not only expands the color range available from the ultramarine system but also offers the potential for creating pigments with tailored properties for specific applications. The use of various zeolites (such as Zeolite A, X, and Y) and even industrial by-products like fly ash as starting materials for the aluminosilicate framework further broadens the scope for creating cost-effective and environmentally conscious novel pigments. tandfonline.comscielo.brmdpi.com

Data Tables

Table 1: Ultramarine Analogues Based on Chromophore Modification

| Analogue Type | Chromophore | Resulting Color | Method of Synthesis | Key References |

| Green Ultramarine | Predominantly S₂⁻ (yellow) with S₃⁻ (blue) | Green | Modification of S/Na₂CO₃ ratio during high-temperature calcination. | researchgate.netgoogle.com |

| Red Ultramarine | Selenium-based radicals (e.g., Se₃⁻, Se₂⁻) | Red | Substitution of sulfur with selenium in the synthesis mixture. | geoscienceworld.orggeoscienceworld.org |

| Greenish Ultramarine | Tellurium-based radicals | Greenish | Substitution of sulfur with tellurium in the synthesis mixture. | geoscienceworld.orgsoftbeam.netgeoscienceworld.org |

| Red-Shade Blue Ultramarine | S₃⁻ | Redder Blue | Ion exchange of Na⁺ with K⁺ post-synthesis or during synthesis. | researchgate.netsoton.ac.uk |

Table 2: Research Findings on Modified Ultramarine Synthesis

| Starting Material | Modification | Key Findings | Resulting Product | Reference |

| Zeolite A | Calcination with varying S/Na₂CO₃ ratios at 500°C. | Color and hue are affected by the amount of additives and the particle size of the zeolite. | Blue to green pigments with various hues. | cambridge.orgscielo.br |

| Palygorskite Clay | High-temperature solid-phase reaction with Na₂CO₃ and S. | Optimal mass ratio (Palygorskite:Na₂CO₃:S = 2:6:3) yields high-purity ultramarine with reduced sulfur usage. | High-purity C.I. Pigment Blue 29. | mdpi.com |

| Coal Fly Ash | Conversion via an intermediate thiocyanate (B1210189) aluminosilicate sodalite. | Stepwise conversion of SCN⁻ to S₂⁻ and then S₃⁻ radicals is possible, creating a stable pigment. | Intense blue ultramarine (C.I. Pigment Blue 29). | tandfonline.com |

| Various Zeolites (A, X, Cancrinite) | Thermal reaction with sulfur under varying alkalinity. | Zeolite structures transform to sodalite under high alkalinity. Original zeolite structure can be retained at lower alkalinity. | Ultramarine analogues with sodalite or other zeolite structures. | geoscienceworld.orggeoscienceworld.org |

Comprehensive Structural Elucidation and Spectroscopic Characterization of C.i. Pigment Blue 29

Crystallographic Analysis of the Sodalite Zeolite Host Lattice

X-ray diffraction (XRD) is a primary tool for determining the crystalline structure of ultramarine blue. Rietveld refinement of powder XRD data is a powerful method used to obtain detailed structural parameters. These studies confirm that the aluminosilicate (B74896) framework of C.I. Pigment Blue 29 adopts the sodalite structure.

Advanced XRD techniques, such as synchrotron-based high-resolution powder X-ray diffraction (HRPXRD), provide enhanced precision in determining lattice parameters and atomic positions. These analyses reveal that the silicon and aluminum atoms are disordered over the tetrahedral sites within the framework, a key feature of the ultramarine structure. The sodium cations are not fixed but are distributed over specific sites within the sodalite cages, often near the six-membered rings of the cage windows.

Table 1: Typical Crystallographic Data for C.I. Pigment Blue 29 from XRD Refinement

| Parameter | Value |

|---|---|

| Crystal System | Cubic |

| Space Group | P4̄3n |

| Unit Cell Parameter (a) | ~8.9 - 9.1 Å |

Note: The exact unit cell parameter and stoichiometry of the sulfur species (n) can vary depending on the specific manufacturing process and thermal history of the pigment.

While XRD is sensitive to electron density and thus excellent for locating heavier atoms, neutron diffraction provides complementary information. It is particularly effective for locating lighter atoms and for distinguishing between atoms with similar numbers of electrons, such as aluminum and silicon.

Neutron diffraction studies have been instrumental in refining the understanding of the Si/Al distribution in the sodalite framework. These studies support the model of a disordered arrangement, which is crucial for the local charge distribution and, consequently, the stability and properties of the encapsulated polysulfides. Furthermore, neutron diffraction can help to precisely locate the sodium ions and the encapsulated sulfur species within the cages. These studies have confirmed that the primary chromophore, the trisulfur (B1217805) radical anion (S₃⁻), is located at the center of the sodalite cage, with its molecular axis oriented along specific crystallographic directions.

Advanced X-ray Diffraction (XRD) Techniques for Structural Refinement

Spectroscopic Probes of the Polysulfide Chromophore and Host-Guest Interactions

Spectroscopic methods are essential for directly investigating the electronic and vibrational properties of the polysulfide chromophores responsible for the pigment's color and for understanding how they interact with the confining sodalite host.

The intense blue color of ultramarine pigment arises from the presence of radical anions. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for detecting and characterizing paramagnetic species (i.e., those with unpaired electrons).

EPR studies of C.I. Pigment Blue 29 unequivocally identify the presence of two primary radical species: the trisulfur radical anion (S₃⁻) and the disulfide radical anion (S₂⁻). The S₃⁻ radical is responsible for the characteristic blue color, exhibiting a strong absorption in the visible spectrum around 600 nm. The S₂⁻ radical, which imparts a yellow color, is also present, and the final hue of the pigment depends on the relative ratio of these two species. The EPR spectrum provides a distinct signature for each radical, allowing for their quantification.

Table 2: EPR Spectroscopic Data for Radical Species in C.I. Pigment Blue 29

| Radical Species | g-value | Spectroscopic Feature |

|---|---|---|

| Trisulfur (S₃⁻) | Anisotropic, g ≈ 2.029 | Signal associated with the blue chromophore |

Vibrational spectroscopy, including Raman and Fourier Transform Infrared (FTIR) spectroscopy, probes the molecular vibrations within a material, providing a "fingerprint" of the chemical species present and their local environment.

FTIR spectroscopy of C.I. Pigment Blue 29 is dominated by the strong, broad absorption bands of the aluminosilicate framework vibrations, typically in the 400-1100 cm⁻¹ range. These correspond to the Si-O-Al stretching and bending modes.

Raman spectroscopy is particularly powerful for studying the encapsulated polysulfide chromophores. Because the S-S bonds are highly polarizable, they give rise to strong Raman signals. Resonance Raman spectroscopy, where the excitation laser wavelength is tuned to match the electronic absorption of the chromophore, dramatically enhances the signals from the sulfur species. These studies show a strong fundamental vibrational band for the S₃⁻ radical at approximately 548 cm⁻¹, along with a series of overtones. This confirms the identity of the blue chromophore and allows for the study of its interaction with the surrounding cage. A band around 580 cm⁻¹ is often assigned to the S₂⁻ radical.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the local geometric and/or electronic structure of matter. By tuning the X-ray energy to a specific element's absorption edge (like the sulfur K-edge), one can obtain information about the oxidation state and coordination environment of that element.

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides information on the oxidation state and local symmetry of the sulfur atoms. For C.I. Pigment Blue 29, sulfur K-edge XANES can distinguish between different sulfur species (sulfide, polysulfide, sulfate).

The Extended X-ray Absorption Fine Structure (EXAFS) region contains information about the local atomic environment around the absorbing atom. Analysis of the sulfur K-edge EXAFS can determine the S-S bond lengths within the polysulfide anions and the S-Na distances, providing direct evidence of the chromophore's geometry and its interaction with the cations in the sodalite cage. These studies have provided precise measurements of the S-S bond distance in the encapsulated S₃⁻ radical, further confirming its identity and structure within the zeolite framework.

Table of Compound Names

| Common Name/Identifier | Chemical Name/Formula |

| C.I. Pigment Blue 29 | Sodium aluminum sulfosilicate / Na₈₋₁₀Al₆Si₆O₂₄S₂₋₄ |

| Einecs 255-965-2 | [1,3-dihydro-5,6-bis[[(2-hydroxy-1-naphthyl)methylene]amino]-2H-benzimidazol-2-onato(2-)-N5,N6,O5,O6]nickel |

| Sodalite | Na₈(Al₆Si₆O₂₄)Cl₂ |

| Silicon | Si |

| Aluminum | Al |

| Oxygen | O |

| Sodium | Na |

| Trisulfur radical anion | S₃⁻ |

| Disulfide radical anion | S₂⁻ |

| Pigment Orange 68 | C₂₉H₁₈N₄NiO₃ |

UV-Visible Spectroscopy for Electronic Transitions and Colorimetric Properties

The distinct blue color of C.I. Pigment Blue 29 is a direct result of its electronic structure, which can be probed using UV-Visible (UV-Vis) spectroscopy. The spectrum is dominated by a strong, broad absorption band in the visible region, with a maximum absorbance typically observed around 600 nm. researchgate.net This absorption is attributed to electronic transitions within the trisulfur radical anion (S₃⁻), which acts as the primary chromophore, trapped within the cages of the aluminosilicate framework. ncsu.edumdpi.com The S₃⁻ radical strongly absorbs light in the yellow-orange part of the spectrum, resulting in the transmission and reflection of blue light. ncsu.edu

In addition to the main absorption peak, a secondary, weaker absorption is often observed in the near-UV region, around 380-395 nm. ncsu.edumdpi.com This band is assigned to the disulfur (B1233692) radical anion (S₂⁻), which imparts a yellow tone. ncsu.edu The ratio of S₃⁻ to S₂⁻ radicals within the pigment structure influences the final shade of blue, ranging from a reddish-blue to a greenish-blue. ncsu.edu

The colorimetric properties of C.I. Pigment Blue 29 can be quantified using the CIE Lab* color space system. In this system, L* represents lightness, a* represents the green-red axis, and b* represents the blue-yellow axis. wikipedia.org Negative b* values indicate a blue hue. Research and commercial data show a range of Lab* values for different grades of the pigment, reflecting variations in shade and purity.

| Source/Grade | L* (Lightness) | a* (Green-Red) | b* (Blue-Yellow) |

|---|---|---|---|

| Golden Fluid Acrylic stlukeart.com | 24.36 | 12.28 | -48.42 |

| Golden Heavy Body (Light Ultramarine Blue) goldenartistcolors.com | 64.56 | 0.82 | -41.4 |

| Optimized Synthesis Product ncsu.edu | 3.85 - 4.37 | 4.28 - 7.69 | -7.68 - (-3.30) |

Surface Chemistry and Morphological Characterization at the Nanoscale

The performance of a pigment is not only dependent on its bulk properties but also significantly on its surface chemistry and particle morphology. Various nanoscale characterization techniques provide detailed insights into these aspects of C.I. Pigment Blue 29.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of the elements on the outermost 1-10 nanometers of a material. echemi.comntu.edu.tw For C.I. Pigment Blue 29, XPS analysis confirms the presence of sodium, aluminum, silicon, oxygen, and sulfur.

Crucially, XPS can distinguish between the different sulfur species responsible for the pigment's color. While the various sulfur radicals have well-defined Raman signals, assigning their binding energies in XPS has been a subject of detailed study. Research combining Raman and XPS data has led to the assignment of specific binding energies for the key chromophores. researchgate.net The S 2p peak is complex, with lower binding energy signals corresponding to more reduced forms of sulfur and higher energy signals to more oxidized forms like sulfates. researchgate.net

| Sulfur Species | Assigned S 2p Binding Energy (eV) | Color Contribution |

|---|---|---|

| S₂⁻ (Disulfur radical anion) | 162.9 | Yellow researchgate.net |

| S₃⁻ (Trisulfur radical anion) | 163.8 | Blue researchgate.net |

The binding energies for other constituent elements are also determined. For example, the O 1s peak for metal oxides typically appears at a binding energy of around 532 eV, though interpretation can be complex due to surface contamination and the presence of different oxygen-containing species. researchgate.netthermofisher.com The Si 2p binding energy for Si-O bonds is found around 101.9 eV. researchgate.net

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential tools for visualizing the morphology, size, and aggregation of pigment particles. SEM micrographs of synthetic C.I. Pigment Blue 29 typically show particles with a relatively uniform size and a somewhat irregular or rounded shape. researchgate.netmdpi.com The particle size for many commercial grades is in the range of 2-3 micrometers. mdpi.com

SEM analysis has been instrumental in observing changes at the paint surface, such as binder erosion in aged paint layers containing ultramarine, which leads to increased surface roughness and a loss of color saturation. nsf.gov TEM, which uses a transmitted electron beam, provides even higher resolution and can reveal details about the internal structure of the pigment particles and their distribution within a medium. measurlabs.com Both techniques are crucial for understanding how the physical form of the pigment affects its optical properties and performance in applications.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface with nanoscale precision. researchgate.net Unlike electron microscopy techniques, AFM "feels" the surface with a mechanical probe, which allows for the characterization of both conducting and insulating materials without the need for conductive coatings. uc.edu

For C.I. Pigment Blue 29, AFM is used to quantify surface roughness and visualize the micro- and nano-scale features of the pigment particles. researchgate.net This is particularly valuable for studying the effects of weathering, binder degradation, or surface treatments on the pigment. pstc.org Advanced AFM modes can also map variations in mechanical properties like adhesion and stiffness across the particle surface, providing a more comprehensive understanding of the pigment-binder interface. pstc.org The quantitative data on surface topography from AFM complements the morphological information obtained from SEM. core.ac.uk

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Particle Morphology and Internal Structure

Theoretical and Computational Modeling of C.I. Pigment Blue 29 Structures and Chromophores

Computational chemistry provides powerful tools to investigate the fundamental properties of materials at the atomic level, offering insights that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of materials. ntu.edu.tw For C.I. Pigment Blue 29, DFT calculations have been instrumental in understanding the relationship between its structure and its celebrated color. researchgate.netacs.org

DFT studies model the ultramarine structure, consisting of an aluminosilicate sodalite framework encapsulating polysulfide radical anions. researchgate.net These calculations confirm that the S₃⁻ radical is the primary blue chromophore. Theoretical models allow for the calculation of the electronic density of states, identifying the specific molecular orbitals involved in the electronic transitions that give rise to the observed absorption spectrum. researchgate.netfigshare.com DFT can predict the energies of these transitions, which correspond to the absorption peaks measured by UV-Vis spectroscopy. acs.org

Furthermore, DFT provides insights into the geometry and stability of the S₃⁻ and S₂⁻ radicals within the sodalite cages, showing how the lattice environment influences their properties. researchgate.net All-electron calculations on large cluster models have shown that the optical properties of the S₃⁻ ions are not heavily dependent on their specific orientation within the cages, unless the lattice enforces a strong distortion. researchgate.netacs.org These theoretical findings are crucial for a complete characterization of the pigment's chromophores and for explaining the nuances of its optical and electronic behavior.

Molecular Dynamics (MD) Simulations of Guest-Host Dynamics within Sodalite Cages

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of atoms and molecules over time, providing insights into the dynamic interactions between the polysulfide "guest" species and the sodalite "host" framework of C.I. Pigment Blue 29. These simulations model the movement of each atom based on classical mechanics, allowing researchers to study phenomena that are difficult to observe experimentally.

Ab initio molecular dynamics simulations have been employed to confirm the nature and stability of radical and polysulfide ions trapped within the sodalite β-cages. geoscienceworld.org These simulations model the host lazurite (B1171647) (a mineral analogue of ultramarine blue) using a cubic model with a [Na₈Al₆Si₆O₂₄]²⁺ stoichiometry. geoscienceworld.org The simulations, run for picoseconds with time steps of a femtosecond, track the geometry of the sulfur-sulfur bonds by computing pair distribution functions. minsocam.org

Studies on ultramarine-type pigments based on zeolite A have used MD simulations to understand the dynamics of the S₃⁻ radical. dntb.gov.ua These simulations show that the S₃⁻ molecules are weakly bonded to the zeolite framework and exhibit their own local dynamics, including reorientations between multiple possible orientations within the sodalite cage. dntb.gov.ua This mobility is characterized by a low energy barrier, explaining the averaging of electron spin resonance (ESR) signals at higher temperatures. dntb.gov.ua The simulations also highlight how the distribution of the S-S-S bond angle can influence the electronic properties of the radical. dntb.gov.ua

Key Findings from MD Simulations:

| Feature Studied | Observation | Significance |

| Guest-Host Bonding | S₃⁻ radical anions are weakly bonded to the aluminosilicate framework. dntb.gov.ua | The weak interaction allows the radical to have its own dynamics within the cage, influencing the pigment's spectroscopic properties. |

| S₃⁻ Dynamics | Radicals undergo reorientation between multiple possible orientations within the sodalite cage. dntb.gov.ua | This dynamic behavior explains the temperature-dependent changes observed in ESR spectra. |

| Structural Stability | Simulations confirm the stability of polysulfide ions within the sodalite cages at specific conditions. geoscienceworld.org | Provides a theoretical basis for the persistence of the chromophore and the pigment's color. |

| Vibrational Modes | Electron spin echo dephasing is governed by a localized phonon mode. dntb.gov.ua | Indicates that the radical's dynamics are coupled to specific vibrational modes of the local environment rather than the entire host lattice. dntb.gov.ua |

Quantum Chemical Methods for Polysulfide Cluster Stability and Reactivity

Quantum chemical methods provide a deeper understanding of the electronic structure, stability, and reactivity of the polysulfide clusters (S₂²⁻, S₃⁻, S₄⁻ etc.) responsible for the color of C.I. Pigment Blue 29. mdpi.commdpi.com These computational techniques solve the Schrödinger equation for the molecular system, offering insights into bond energies, molecular orbitals, and reaction pathways.

Density Functional Theory (DFT) calculations have been used to explore the decay pathways of various polysulfide species. For instance, the thermal transformation of the neutral S₆ molecule, which can be present in related sodalite-group minerals, has been studied. These calculations show that the capture of an electron by S₆ greatly facilitates its decomposition into the chromophoric radical anions S₃⁻ and S₂⁻. The energy barriers for these transformations can be calculated, identifying the most likely reaction pathways for chromophore formation.

Quantum chemical models have also been used to simulate the structure of polysulfides in other contexts, like iron silicate (B1173343) polysulfides, confirming the ability of cations to stabilize long polysulfide chains. researchgate.net In the context of ultramarine, the stability of different polysulfide radical anions (Sₙ⁻) has been assessed, finding that radical anions are generally the most stable species compared to their neutral or dianionic counterparts for a given number of sulfur atoms (n). The trisulfide radical anion (S₃⁻) is identified as a particularly stable polysulfide group. mdpi.com

Theoretical studies provide detailed information on the structures and spectroscopic properties of these radical anions. mdpi.com For example, calculations can predict the S-S bond distances and bond angles, which have been compared with experimental data from techniques like Powder Neutron Diffraction (PND). soton.ac.uk

Calculated Properties of Polysulfide Species:

| Polysulfide Species | Calculated Property | Method | Finding |

| S₆ | Decay Pathway | DFT | Electron capture lowers the energy barrier for decomposition into smaller, chromophoric radicals like S₃⁻. |

| S₃⁻ | Stability | DFT | Found to be the most stable polysulfide group under certain conditions. mdpi.com |

| S₃⁻ | Geometry | PND & Modeling | S-S-S bond angle calculated to be 109.4(3)°. soton.ac.uk |

| S₂⁻ | Geometry | PND & Modeling | S-S distance of 2.050(2) Å located in ultramarine green. soton.ac.uk |

| Li₂Sₓ (x=4-8) | Conformational Preference | BLW-ED, QTAIM | Polarization interaction is the controlling factor for isomer preferences. acs.orgnih.gov |

These quantum chemical studies are essential for interpreting experimental spectra (UV-visible, Raman, EPR) and understanding the origin of the pigment's color and the chemical transformations that can occur under different conditions. mdpi.comrsc.org

Predictive Modeling Limitations for Insoluble Particulate Systems

While computational methods like MD and quantum chemistry provide powerful insights, predicting the bulk properties of insoluble particulate systems like C.I. Pigment Blue 29 from first principles remains a significant challenge. paint.orgemerald.com Several factors contribute to the limitations of predictive modeling for these complex materials.

Model Imperfection and Complexity: The models used in simulations are inherently simplifications of reality. For a complex, multi-component system like a pigment powder, accurately modeling all interactions is computationally prohibitive. nih.gov C.I. Pigment Blue 29 is not a perfect, infinite crystal but consists of fine particles with surface defects, variations in particle size and shape, and potential aggregation. kochcolor.comemerald.com These factors, which critically affect properties like dispersibility and color appearance, are difficult to incorporate accurately into models. emerald.comeuroplas.com.vn

Scaling and Heterogeneity: Uncertainties that are manageable at the small scale of a single sodalite cage become major challenges when scaling up to predict the behavior of a bulk powder. amu.edu.pl The system's properties are not just the sum of individual cage behaviors but are influenced by unresolved heterogeneity at the particle level. amu.edu.pl This uniqueness, a function of the material's synthesis and history, means that prediction cannot rely solely on first-principles modeling. amu.edu.pl

Challenges in Parameterization: Predictive models, such as those for dissolution or precipitation in other insoluble systems, require accurate input parameters. nih.gov For pigments, properties like surface energy, particle-particle interactions in a medium, and the precise nature of surface chemistry are often unknown and difficult to measure, especially for complex industrial materials. emerald.comnih.gov The interaction between the pigment particles and a surrounding matrix (e.g., in a paint or plastic) introduces another layer of complexity due to potential chemical mismatches and thermal stability issues. europlas.com.vn

Limitations of Current Predictive Approaches:

| Limitation | Description | Impact on C.I. Pigment Blue 29 Modeling |

| Model Imperfection | Models simplify the real-world system, omitting some interactions and features. amu.edu.pl | Fails to capture the full complexity of particle surfaces, defects, and inter-particle interactions, which affect color and application properties. |

| Unresolved Heterogeneity | Variations in particle size, shape, and composition within the bulk material are not fully accounted for. amu.edu.pl | Predictions of bulk properties like color strength and dispersibility are less reliable. |

| Scaling Issues | Principles governing nanoscale interactions do not always scale up linearly to predict macroscale behavior. amu.edu.pl | Understanding the S₃⁻ chromophore in one cage does not directly translate to the optical properties of a million-particle agglomerate. |

| Parameterization Difficulty | Lack of reliable experimental data for model inputs (e.g., surface energies, interaction potentials). nih.govnih.gov | Limits the quantitative accuracy of models predicting how the pigment will perform in a specific application. |

| System Uniqueness | The properties of the bulk material are highly dependent on its specific manufacturing history. amu.edu.pl | A general model may not be applicable to different batches or grades of the pigment without extensive re-parameterization. |

Therefore, while modeling provides an indispensable molecular-level understanding, a fully predictive model for the performance of an insoluble pigment like C.I. Pigment Blue 29 requires a hierarchical approach. This involves combining computational chemistry with empirical data, material characterization, and process modeling to bridge the gap from molecular interactions to macroscopic properties. nih.gov

Degradation Mechanisms and Environmental Transformation Studies of C.i. Pigment Blue 29

Acid-Induced Decomposition Pathways and Hydrogen Sulfide (B99878) Generation

A primary and well-documented degradation pathway for C.I. Pigment Blue 29 is its decomposition under acidic conditions. The pigment is notably not resistant to acids. Current time information in Pittsburgh, PA, US.scirp.org The open, cage-like structure of the aluminosilicate (B74896) framework is vulnerable to attack by hydronium ions (H₃O⁺). sustainability-directory.com This interaction leads to the breakdown of the lattice and the protonation of the entrapped polysulfide anions.

The reaction with acids results in a complete loss of the blue color as the chromophore is destroyed. researchgate.netsustainability-directory.com A significant and hazardous consequence of this decomposition is the liberation of hydrogen sulfide (H₂S), a toxic and flammable gas. canada.cacanada.ca This decomposition can be initiated even by weak acids. researchgate.net The general instability in acidic environments necessitates that acid-resistant grades be used in applications where such contact is possible, though even these have limitations. canada.caepa.gov Ingestion of the pigment can lead to hydrogen sulfide poisoning symptoms due to reaction with stomach acid. Current time information in Pittsburgh, PA, US.

Table 1: Reactivity of C.I. Pigment Blue 29 with Acids

| Reagent | Observation | Products of Decomposition |

|---|---|---|

| Dilute Acids (e.g., HCl, Acetic Acid) | Complete loss of blue color, discoloration. researchgate.netCurrent time information in Pittsburgh, PA, US. | Hydrogen Sulfide (H₂S) gas, Siliceous material. researchgate.netcanada.cacanada.ca |

Photostability and Thermal Degradation Mechanisms of the Chromophore

C.I. Pigment Blue 29 generally exhibits excellent photostability and thermal stability. Current time information in Pittsburgh, PA, US.sci-hub.se It is stable in the presence of sunlight and does not readily fade under normal atmospheric conditions. Current time information in Pittsburgh, PA, US.scirp.org Its heat stability is notable, with decomposition temperatures reported to be above 350-400°C. canada.cacanada.ca

However, a phenomenon known as "ultramarine sickness" or "ultramarine disease" describes the fading or blanching of the pigment in some paint layers over time. sustainability-directory.comresearchgate.net While initially thought to be solely due to acidic atmospheric pollutants, recent studies suggest a more complex mechanism. Research indicates that C.I. Pigment Blue 29 can act as a photocatalyst, particularly under UV radiation. sustainability-directory.comresearchgate.net This photocatalytic activity can lead to the degradation of the organic binder (such as linseed oil) in which the pigment is dispersed. The breakdown of the binder causes increased light scattering, which is perceived as a whitening or fading of the blue color. sustainability-directory.comresearchgate.net

Thermal decomposition at temperatures exceeding 400°C, especially in the presence of air, can lead to the formation of sulfur dioxide (SO₂). canada.ca

Table 2: Stability Ratings of C.I. Pigment Blue 29

| Property | Rating | Conditions / Notes |

|---|---|---|

| Lightfastness | Excellent (Scale 7-8). mst.dk | Extremely stable to sun and rain in the atmosphere. Current time information in Pittsburgh, PA, US.scirp.org |

| Heat Stability | > 350°C. mst.dk | Toxic fumes may be released above the decomposition point. canada.ca |

| Alkali Resistance | Excellent. Current time information in Pittsburgh, PA, US. | Stable in alkaline environments (pH 7 or greater). rsc.org |

Oxidative and Reductive Degradation Processes in Environmental Contexts

The environmental degradation of C.I. Pigment Blue 29 through direct oxidative or reductive processes in soil or sediment is not extensively documented in readily available literature. The pigment is generally considered persistent and stable. rsc.org Its inorganic nature and insolubility in water contribute to its low mobility and slow degradation in the environment. sci-hub.sersc.org

Oxidative degradation of the polysulfide chromophore can occur under specific conditions. For instance, heating the pigment in the presence of air (an oxidizing agent) can convert the sulfide groups to sulfur dioxide. canada.ca The "ultramarine sickness" phenomenon is also linked to an oxidative degradation of the paint binder, which is photocatalyzed by the pigment itself. sustainability-directory.com In acidic environments, the interaction with atmospheric sulfur and moisture can lead to the oxidation of the sulfur species within the pigment's structure, contributing to color loss. sustainability-directory.com

Information on specific reductive degradation pathways in anoxic environments, such as deep sediment layers, is scarce. As an inorganic crystalline solid, it is not expected to undergo microbial-led reductive degradation in the same manner as organic compounds. Its persistence suggests that such processes, if they occur, are extremely slow. Safety Data Sheets often report "no data available" for persistence and degradability, highlighting a gap in detailed environmental studies. canada.ca

Interaction with Environmental Pollutants and Catalytic Degradation

C.I. Pigment Blue 29's porous, zeolite-like structure allows it to interact with various molecules, including environmental pollutants. Its sensitivity to acidic gases like sulfur dioxide (SO₂) is a key interaction, leading to the degradation of the pigment and fading of its color, a process relevant in polluted urban atmospheres. sustainability-directory.com

Beyond being degraded, C.I. Pigment Blue 29 can also act as a catalyst. Studies have shown that it can catalyze the degradation of organic compounds. For example, it has been observed to promote the degradation of binders in oil paints and urea-aldehyde resins upon exposure to light. researchgate.net This catalytic activity is attributed to its zeolite-like structure and the presence of reactive sites. There is also evidence of synthetic ultramarine catalyzing the degradation of perfumes. This suggests that the pigment could potentially facilitate the transformation of certain organic pollutants adsorbed onto its surface, although specific studies on a wide range of environmental pollutants are limited.

Methodologies for Assessing Environmental Fate and Persistence in Complex Matrices

Assessing the environmental fate and persistence of highly insoluble inorganic materials like C.I. Pigment Blue 29 in complex matrices such as soil, water, and sediment requires a multi-faceted approach.

Analytical Identification and Quantification: Standard analytical techniques are used to identify and quantify the pigment in various media.

X-Ray Fluorescence (XRF): This method is used for the qualitative identification of inorganic components, such as the aluminum, silicon, and sulfur present in C.I. Pigment Blue 29.

Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify organic additives or binders associated with the pigment in commercial products.

Micro-Raman Spectroscopy: This technique can be a powerful tool for detecting and tracking specific pigments, like copper phthalocyanine, in environmental samples, suggesting its potential applicability for tracking other stable pigments like ultramarine.

Leaching and Mobility Studies: To assess the potential for the pigment or its constituent elements to move into the aqueous phase, leaching tests are performed. However, due to its very low water solubility, significant leaching is not expected under normal environmental pH conditions. sci-hub.se

Persistence and Bioaccumulation Assessment: For inorganic substances, persistence is often evaluated based on their fundamental structure. C.I. Pigment Blue 29 is considered persistent due to its stable crystalline aluminosilicate structure. rsc.org Bioaccumulation potential is generally considered low, given the pigment's insolubility and particulate nature. canada.ca Regulatory assessments often rely on these inherent properties in the absence of extensive experimental degradation data. canada.ca The evaluation of persistence for inorganic substances can involve mass balance models that simulate chemical fate, considering degradation rates, partitioning, and speciation. rsc.org

Advanced Functionalization and Material Integration of C.i. Pigment Blue 29

Surface Modification Strategies for Enhanced Material Performance

The inherent properties of C.I. Pigment Blue 29, a sodium aluminum sulfosilicate, can be significantly improved through surface modification. pcimag.comtandfonline.com These strategies aim to enhance its stability, dispersibility, and compatibility with various matrices, thereby expanding its range of applications. chinapowdercoating.comfinelandchem.com

Development of Inorganic and Organic Surface Coatings for Improved Stability

A key limitation of C.I. Pigment Blue 29 is its poor acid resistance; the pigment's polysulfide chromophores are susceptible to attack by acids, leading to a loss of its characteristic blue color. pcimag.commdpi.com To mitigate this, various inorganic and organic surface coatings have been developed to enhance its stability.

Inorganic Coatings:

A highly effective strategy involves encapsulating the pigment particles with a thin layer of silica (B1680970) (SiO2). pcimag.comchinapowdercoating.com This silica coating acts as a protective barrier against acidic environments. pcimag.com A novel silica-encapsulation technology has been developed that coats individual elemental particles rather than agglomerates, resulting in a thinner, more uniform layer. pcimag.com This advanced coating improves the pigment's weather fastness to a level comparable to or even better than that of Phthalocyanine Blues and approaching that of Cobalt Blues. pcimag.com The process involves the sol-gel method using precursors like tetraethylorthosilicate (TEOS). google.com

Organic Coatings:

Various organic compounds are used to modify the surface of C.I. Pigment Blue 29, primarily to improve its dispersibility in organic media and enhance its stability. chinapowdercoating.com For instance, treatment with dodecyltrimethoxysilane (B1293929) renders the pigment highly hydrophobic, forming a protective film that significantly improves its acid resistance. mdpi.com Other organic surface treatments include the use of fatty amines to enhance alkali resistance and stearic acid to improve dispersibility in organic resins. chinapowdercoating.com Amino acids have also been used as a surface treatment to improve dispersion in oil-based phases for cosmetic applications. scribd.com

Table 1: Surface Coatings for C.I. Pigment Blue 29 and Their Effects

| Coating Type | Coating Material | Primary Improved Property | Reference(s) |

|---|---|---|---|

| Inorganic | Silica (SiO2) | Acid Resistance, Weather Fastness | pcimag.comchinapowdercoating.com |

| Organic | Dodecyltrimethoxysilane | Acid Resistance, Hydrophobicity | mdpi.com |

| Organic | Fatty Amine | Alkali Resistance | chinapowdercoating.com |

| Organic | Stearic Acid | Dispersibility in Organic Media | chinapowdercoating.com |

| Organic | Amino Acids | Dispersion in Oil Phase | scribd.com |

Investigation of Interfacial Interactions Between Pigment and Polymer Matrices

The performance of C.I. Pigment Blue 29 in composite materials is heavily dependent on the interfacial interactions between the pigment particles and the polymer matrix. nih.govscholaris.ca Proper dispersion and strong interfacial adhesion are crucial for achieving desired mechanical and coloristic properties. nih.govmdpi.com

Studies on polypropylene (B1209903) copolymer (PPCP) and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) composites have shown that good dispersion of C.I. Pigment Blue 29 can be achieved through masterbatch technology. nih.govmdpi.com Rheological studies indicate that at sufficient shear rates, aggregated pigment structures can be broken down, leading to better dispersion and alignment of polymer chains. nih.gov The interaction between the pigment and polymer can affect the viscosity of the melt; improved dispersion of modified pigments can lead to lower viscosity in pigmented blends.

Methodologies for Detecting and Characterizing Surface Treatments

A variety of analytical techniques are employed to detect and characterize the surface treatments applied to C.I. Pigment Blue 29 particles. These methods provide information on the chemical composition and morphology of the coatings.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectrometry (SEM-EDS): This technique is used to visualize the morphology of the pigment particles and their coatings. nih.govmdpi.com SEM provides high-resolution images of the particle surfaces, revealing the uniformity and thickness of the coating. pcimag.commdpi.com EDS allows for elemental analysis of the surface, which can confirm the presence of elements characteristic of the coating material, such as silicon for silica coatings or specific elements from organic modifiers. nih.govmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the chemical functional groups present in the surface coating. mdpi.comijcs.ro For example, it can detect the characteristic vibrational modes of Si-O-Al bonds, confirming the presence of a silicate (B1173343) network, as well as the absorption peaks associated with organic modifiers like dodecyltrimethoxysilane. mdpi.com

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net It can be used to determine the chemical states of sulfur in the chromophores of ultramarine pigments and to analyze the composition of surface coatings. mdpi.comresearchgate.net

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): This method is particularly useful for characterizing organic coatings. ijcs.rounl.pt The sample is heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry. This provides detailed information about the organic compounds present on the pigment's surface. unl.pt

Integration of C.I. Pigment Blue 29 into Novel Composite Materials and Functional Coatings

The unique color and properties of C.I. Pigment Blue 29, especially when enhanced through surface modification, make it a valuable component in a variety of novel composite materials and functional coatings. hermetachem.comqualitron.net

It is widely used in the plastics industry for coloring materials such as PVC, polyolefins, polystyrene, and ABS. finelandchem.commahavirpigments.com Its excellent heat stability (up to 350°C) and lightfastness make it suitable for these applications. hermetachem.comtnjchem.com In powder coatings, surface-treated ultramarine blue provides good durability and a unique reddish-blue hue. qemtex.com For instance, silica-encapsulated versions offer enhanced weather resistance, making them suitable for exterior architectural coatings. pcimag.com

Functional coatings incorporating C.I. Pigment Blue 29 are being developed for various purposes. By modifying the pigment with functional nanoparticles or molecules using sol-gel technology, new multifunctional pigments can be created. europa.eu These modifications can impart properties such as antibacterial activity to the final composite material. europa.eu The pigment's transparency to near-infrared (NIR) radiation also makes it useful in specific applications. made-in-china.com

Analytical Methods for Characterizing C.I. Pigment Blue 29 in Historical and Artistic Contexts

The identification and characterization of C.I. Pigment Blue 29 in historical and artistic objects are crucial for understanding artistic techniques, dating artworks, and planning conservation strategies. mdpi.comspincore.com A range of non-invasive and micro-analytical techniques are employed for this purpose.

Fiber Optics Reflectance Spectroscopy (FORS): This non-invasive technique measures the diffuse reflectance spectrum of a material in the UV-visible range. rsc.orgresearchgate.net It can be used to differentiate between natural ultramarine (from lapis lazuli) and synthetic ultramarine blue, as their reflectance spectra exhibit subtle differences. rsc.orgujaen.es Chemometric analysis of the spectral data, such as Principal Component Analysis (PCA), can enhance this differentiation. rsc.orgresearchgate.net

Raman Spectroscopy: This is another non-invasive technique that provides detailed molecular information. ujaen.esresearchgate.net The Raman spectrum of ultramarine blue has characteristic peaks, such as the one at 548 cm⁻¹, which arises from the S3⁻ radical anion responsible for its blue color. mdpi.comujaen.es Raman spectroscopy can also help distinguish between natural and synthetic ultramarine, as natural varieties often exhibit a characteristic luminescence signature when excited with a 785 nm laser. ujaen.es

X-ray Fluorescence (XRF) Spectrometry: XRF is a non-invasive elemental analysis technique that can identify the key elements present in the pigment, such as aluminum, silicon, and sodium, which are characteristic of ultramarine blue. mdpi.comujaen.es

Fourier-Transform Infrared (FTIR) Spectroscopy: Micro-samples can be analyzed with FTIR to identify the pigment and the binding medium simultaneously. ijcs.ro The characteristic absorption bands of ultramarine and the binder (e.g., proteinaceous binders) can be detected. ijcs.ro

Scanning Electron Microscopy with Energy Dispersive X-ray Spectrometry (SEM-EDS): On micro-samples, SEM-EDS can provide morphological and elemental information about the pigment particles and their interaction with the surrounding matrix in a paint layer. mdpi.comijcs.ro

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR has been used to study the degradation mechanism of ultramarine pigments. spincore.com By analyzing the signals from aluminum and silicon atoms in the pigment's framework, researchers can understand how the structure breaks down during color fading. spincore.com

Q & A

Q. How to comply with ethical guidelines when studying this compound’s ecological impact?

- Methodology : Follow ARRIVE or STROBE guidelines for reporting. Conduct risk assessments for lab/fieldwork, and ensure disposal protocols meet EPA/REACH standards .

Key Takeaways

- Replicability : Prioritize transparent reporting of methods and raw data .

- Interdisciplinary Collaboration : Leverage computational, experimental, and meta-analytic tools to resolve contradictions .

- Ethical Compliance : Align with institutional and international standards for safety and data integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.